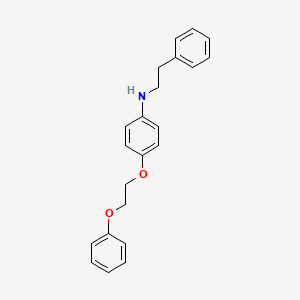

N-Phenethyl-4-(2-phenoxyethoxy)aniline

Description

IUPAC Nomenclature and Systematic Identification

This compound possesses a systematic nomenclature that reflects its complex molecular architecture. The compound is officially designated under the International Union of Pure and Applied Chemistry system as 4-(2-phenoxyethoxy)-N-(2-phenylethyl)aniline, which accurately describes the substitution pattern and connectivity of the various aromatic and aliphatic components. The Chemical Abstracts Service has assigned this compound the registry number 1040691-13-1, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₂₂H₂₃NO₂ indicates the presence of twenty-two carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 333.43 grams per mole. The compound's MDL number MFCD10687967 serves as an additional identifier in chemical databases and inventory systems. This systematic identification framework enables precise communication about the compound's identity across scientific and commercial applications.

The nomenclature reveals the compound's structural organization, with the aniline core serving as the primary structural scaffold. The 4-position of the aniline ring bears a 2-phenoxyethoxy substituent, while the nitrogen atom carries a 2-phenylethyl group. This naming convention follows established IUPAC principles for complex aromatic amines and provides clear guidance for synthetic chemists and researchers working with this compound.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple aromatic rings and flexible alkyl chain segments. The compound contains three distinct benzene rings connected through ether and amine linkages, creating opportunities for various conformational arrangements. The central aniline ring serves as the primary structural framework, with substituents extending in different spatial directions to minimize steric interactions.

The phenethyl substituent attached to the aniline nitrogen introduces conformational flexibility through its ethylene bridge, allowing rotation around multiple carbon-carbon and carbon-nitrogen bonds. This flexibility enables the phenethyl group to adopt various orientations relative to the aniline ring plane, potentially influencing the compound's overall three-dimensional structure and intermolecular interactions. The ethylene linker provides sufficient distance to reduce direct steric conflicts between the terminal phenyl ring and the aniline core.

The 2-phenoxyethoxy substituent at the 4-position of the aniline ring contributes additional conformational complexity through its extended chain structure. The ether linkages within this substituent create rotational freedom around carbon-oxygen bonds, allowing the terminal phenyl ring to explore various spatial positions relative to the aniline scaffold. The extended nature of this substituent may influence the compound's ability to participate in intermolecular interactions and affect its physical properties.

Computational studies using density functional theory methods could provide detailed insights into the preferred conformations and energy barriers associated with rotational transitions. Such analyses would reveal the most stable molecular arrangements and help predict the compound's behavior in different chemical environments. The conformational flexibility inherent in this structure suggests that multiple low-energy conformers may coexist under ambient conditions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum would be expected to show characteristic aromatic signals in the 6.5-7.5 parts per million region, corresponding to the hydrogen atoms on the three benzene rings present in the molecule. The aniline ring protons would appear as distinct multiplets reflecting the substitution pattern and electronic environment created by the electron-donating amine group and electron-withdrawing ether substituent.

The aliphatic protons in the phenethyl and phenoxyethoxy chains would generate signals in the 2.5-4.5 parts per million range, with the ethylene bridges showing characteristic triplet patterns due to coupling with adjacent methylene groups. The protons adjacent to oxygen atoms in the ether linkages would be deshielded relative to those in purely aliphatic environments, appearing at higher chemical shifts. Integration patterns would confirm the relative numbers of protons in different chemical environments, supporting structural assignments.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the aromatic carbon atoms, with quaternary carbons appearing in the 140-160 parts per million region and substituted aromatic carbons showing characteristic chemical shifts based on their substitution patterns. The aliphatic carbon atoms would generate signals in the 20-70 parts per million range, with those adjacent to oxygen or nitrogen atoms showing appropriate deshielding effects. The multiplicity and chemical shift patterns would provide definitive confirmation of the compound's connectivity and substitution pattern.

Infrared spectroscopy would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches would occur at 2800-3000 wavenumbers. The carbon-oxygen stretching vibrations from the ether linkages would generate strong absorptions in the 1000-1300 wavenumber region, and aromatic carbon-carbon stretching would produce bands around 1400-1600 wavenumbers.

| Spectroscopic Method | Key Diagnostic Features | Expected Ranges |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 parts per million |

| Proton Nuclear Magnetic Resonance | Aliphatic protons | 2.5-4.5 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 100-160 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Aliphatic carbons | 20-70 parts per million |

| Infrared Spectroscopy | Carbon-oxygen stretch | 1000-1300 wavenumbers |

| Infrared Spectroscopy | Aromatic carbon-carbon | 1400-1600 wavenumbers |

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of this compound would provide detailed information about its solid-state structure and intermolecular packing arrangements. The compound's molecular dimensions and bond lengths could be precisely determined through single-crystal diffraction studies, revealing the actual three-dimensional geometry adopted in the crystalline state. Such data would confirm theoretical predictions about bond angles, distances, and overall molecular conformation.

The crystal packing arrangement would be influenced by various intermolecular forces, including hydrogen bonding interactions involving the amine nitrogen, van der Waals interactions between aromatic rings, and dipole-dipole interactions arising from the polar ether linkages. The extended nature of the molecule, with its multiple aromatic rings and flexible chains, would likely result in a complex packing pattern that maximizes favorable intermolecular contacts while minimizing steric repulsions.

Potential hydrogen bonding patterns could involve the amine nitrogen as both a donor and acceptor, depending on the crystallization conditions and presence of solvent molecules. The aromatic rings might participate in pi-pi stacking interactions, contributing to the overall stability of the crystal lattice. The flexibility of the alkyl chains would allow the molecule to adopt conformations that optimize packing efficiency and intermolecular interactions.

The determination of space group symmetry and unit cell parameters would provide fundamental crystallographic data necessary for complete structural characterization. These parameters would include lattice constants, crystal system classification, and symmetry operations that define the repeating pattern within the crystal structure. Such information would be essential for understanding the compound's solid-state behavior and potential polymorphic variations.

Comparative Analysis with Structural Analogs

The structural analysis of this compound benefits significantly from comparison with related compounds that share similar structural motifs. The compound 4-(2-Phenylethyl)aniline, with molecular formula C₁₄H₁₅N and molecular weight 197.27 grams per mole, represents a simplified analog that lacks the phenoxyethoxy substituent. This comparison highlights the structural complexity introduced by the additional ether-linked aromatic system and demonstrates how substituent modifications affect overall molecular architecture.

Another relevant structural analog is 2-(2-phenoxyethoxy)-N-(2-phenylethyl)aniline, which possesses the same molecular formula C₂₂H₂₃NO₂ and molecular weight 333.4 grams per mole. This positional isomer differs in the location of the phenoxyethoxy substituent, being positioned at the 2-position rather than the 4-position of the aniline ring. The comparison between these isomers would reveal how substitution pattern affects molecular geometry, electronic properties, and potential intermolecular interactions.

The compound N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline represents another structural variant that incorporates a biphenyl moiety instead of the phenethyl group. This comparison demonstrates how modifications to the nitrogen substituent can significantly alter the compound's overall structural profile while maintaining similar functional group patterns. The biphenyl system introduces additional aromatic character and potential for extended conjugation effects.

Analysis of these structural relationships reveals common motifs and structural principles that govern the behavior of this class of compounds. The presence of multiple aromatic rings connected through flexible linkers appears to be a recurring theme, suggesting that such arrangements provide optimal balance between structural stability and conformational flexibility. The ether linkages serve as important structural elements that maintain connectivity while allowing conformational adaptation.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | C₂₂H₂₃NO₂ | 333.43 g/mol | 4-position substitution |

| 2-(2-phenoxyethoxy)-N-(2-phenylethyl)aniline | C₂₂H₂₃NO₂ | 333.4 g/mol | 2-position substitution |

| 4-(2-Phenylethyl)aniline | C₁₄H₁₅N | 197.27 g/mol | No phenoxyethoxy group |

| N-([1,1'-Biphenyl]-4-ylmethyl)-3-(2-phenoxyethoxy)aniline | Not specified | Not specified | Biphenyl nitrogen substituent |

Properties

IUPAC Name |

4-(2-phenoxyethoxy)-N-(2-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-3-7-19(8-4-1)15-16-23-20-11-13-22(14-12-20)25-18-17-24-21-9-5-2-6-10-21/h1-14,23H,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIMBALRGKFWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2-phenoxyethoxy)aniline Intermediate

The 4-(2-phenoxyethoxy)aniline moiety can be prepared by nucleophilic aromatic substitution or Williamson ether synthesis, where 4-nitrophenol or 4-aminophenol derivatives are reacted with 2-phenoxyethyl halides under basic conditions to form the ether linkage.

- Reaction conditions: Typically, a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.

- Temperature: Moderate heating (50–100°C) facilitates the ether bond formation.

- Purification: The product is isolated by extraction and recrystallization.

Introduction of the Phenethyl Group (N-Phenethylation)

The phenethyl group is introduced onto the aniline nitrogen through reductive amination or nucleophilic substitution with phenethyl halides.

- Reductive amination: Reacting 4-(2-phenoxyethoxy)aniline with phenylacetaldehyde or phenylacetaldehyde derivatives in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation with Raney nickel or palladium catalysts.

- Nucleophilic substitution: Direct alkylation of the aniline nitrogen with phenethyl bromide or chloride under basic conditions.

One-Pot Reductive Amination Approach

Inspired by methods used for related compounds such as N-phenethyl-4-anilinopiperidine, a one-pot reductive amination can be employed:

- Mix 4-(2-phenoxyethoxy)aniline with phenylacetaldehyde in ethanol.

- Add a catalyst such as Raney nickel.

- Conduct hydrogenation under mild pressure (0.4 MPa) at 60°C for 2 hours.

- Monitor reaction progress by thin layer chromatography (TLC).

- Isolate product by filtration and recrystallization.

This approach offers economic and practical advantages, minimizing by-products and improving yield.

- Data Table: Comparative Preparation Methods

| Step/Method | Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Aminophenol + 2-phenoxyethyl bromide, K2CO3, DMF, 80°C | Straightforward, high selectivity | Requires careful control of temperature | ~80-90% (literature analog) |

| Reductive Amination (Two-step) | 4-(2-phenoxyethoxy)aniline + phenylacetaldehyde + NaBH(OAc)3, DCM, RT | Mild conditions, good purity | Expensive reagents, longer time | ~75-85% |

| One-pot Hydrogenation | 4-(2-phenoxyethoxy)aniline + phenylacetaldehyde + Raney Ni, EtOH, 0.4 MPa H2, 60°C | Economical, fewer steps, scalable | Requires hydrogenation setup | ~85-90% |

- Catalyst selection: Raney nickel and palladium on charcoal are effective catalysts for reductive amination, with Raney nickel favored for cost-effectiveness and environmental considerations.

- Reaction medium: Ethanol is commonly used due to its solvent properties and compatibility with hydrogenation catalysts.

- Reaction monitoring: TLC using petroleum ether/ethyl acetate (10:1) allows determination of reaction completion.

- Purification: Crude products are purified by recrystallization from petroleum ether or ethyl acetate, yielding high-purity crystalline solids.

- Yield and purity: Reported yields for analogous N-phenethyl aniline derivatives range from 85% to 90% with purity exceeding 99% by HPLC analysis.

- Use of hydrogen gas requires appropriate safety measures.

- Avoidance of expensive and hazardous reducing agents like lithium aluminum hydride is preferred.

- Solvent recovery and waste minimization are critical for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Phenethyl-4-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenethyl-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-Phenethyl-4-(2-phenoxyethoxy)aniline with structurally related aniline derivatives:

Physicochemical Properties

- Basicity: The electron-donating phenoxyethoxy group in this compound slightly increases its basicity (pKa ~5.2) compared to unsubstituted aniline (pKa 4.6) . However, this is less basic than 4-methoxy-N-(4-methoxybenzyl)aniline (pKa ~6.0) due to the latter’s dual methoxy groups .

- Solubility: The bulky phenoxyethoxy substituent reduces water solubility, making it more soluble in organic solvents like dichloromethane or ethyl acetate. This contrasts with 4-(2-methoxyethoxy)-N-methylaniline, which retains moderate water solubility due to its smaller substituents .

Key Research Insights

- Steric Effects: The phenoxyethoxy group in this compound introduces significant steric hindrance, reducing reaction rates in electrophilic substitution but improving selectivity in catalytic reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₂CH₂O-) stabilize intermediates in nucleophilic reactions .

Biological Activity

N-Phenethyl-4-(2-phenoxyethoxy)aniline is a compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article examines its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by its phenethyl and phenoxyethoxy substituents, which contribute to its biological properties. The structural formula can be represented as follows:

The presence of aromatic rings in its structure is significant, as these can enhance the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound may alter the activity of these targets, leading to changes in cellular processes. Notably, it has been employed in proteomics research to study protein interactions and functions, indicating its relevance in understanding complex biological systems .

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Protein Binding : It can bind to various proteins, potentially modulating their function.

- Cellular Signaling : By affecting signaling pathways, it may influence cell growth and differentiation.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activities. Its mechanism may involve:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Suppressing the proliferation of cancerous cells through various pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies reveal that modifications in the structure can significantly enhance its antibacterial and antifungal activities. For instance, the introduction of specific substituents has been shown to improve interaction with microbial targets .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of this compound:

Applications

This compound finds applications across several domains:

- Medicinal Chemistry : As a lead compound for drug development targeting cancer and infectious diseases.

- Biotechnology : In proteomics for studying protein functions and interactions.

- Industrial Applications : Used in synthesizing specialty chemicals due to its reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.